Imidazo[1,2-a]pyrazin-3-ylmethanol
Overview
Description
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrazine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor has also been developed .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyrazine has been characterized using Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine has shown significant reactivity. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives . This has been achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Therapeutic Potential and Biological Activities
Imidazo[1,2-a]pyrazin-3-ylmethanol and its derivatives have been widely studied for their diverse biological and therapeutic applications. These compounds are part of a broader category of heterocyclic compounds, known for their significant pharmacological effects across various domains. Although direct references to Imidazo[1,2-a]pyrazin-3-ylmethanol are scarce, insights from closely related compounds provide valuable information about the potential applications and research interests in this domain.
Antimicrobial and Anti-inflammatory Properties : Pyrazoline derivatives, closely related to imidazo[1,2-a]pyrazin-3-ylmethanol, have demonstrated prominent antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial) and anti-inflammatory properties. These findings indicate potential applications in developing new antimicrobial agents and treatments for inflammatory conditions (Shaaban, Mayhoub, & Farag, 2012).
Neurodegenerative Disorders : Research into pyrazoline-containing compounds has shown promise in treating neurodegenerative diseases. Their neuroprotective properties are relevant for conditions like Alzheimer's disease, Parkinson's disease, and psychiatric disorders, highlighting the importance of such compounds in managing neurodegenerative diseases (Ahsan et al., 2022).
Cancer Research : Imidazothiazole–chalcone conjugates, similar in structural innovation to imidazo[1,2-a]pyrazin-3-ylmethanol derivatives, have shown a wide range of biological properties including anticancer, antimicrobial, anti-inflammatory, and immunosuppressive activities. These conjugates' potent anticancer activity signifies the role of such heterocyclic compounds in oncology (Kamal, Reddy, & Viswanath, 2013).
Antioxidant Activity : Heterocyclic compounds, including those related to imidazo[1,2-a]pyrazin-3-ylmethanol, have been explored for their antioxidant activities. Studies have highlighted various analytical methods to determine antioxidant activity, suggesting the potential of these compounds in combating oxidative stress-related disorders (Munteanu & Apetrei, 2021).
Synthetic and Medicinal Chemistry : The synthesis of imidazo[1,2-a]pyrimidines and related compounds, including the imidazo[1,2-a]pyrazin-3-ylmethanol framework, has seen significant interest due to their application in biological activities and as corrosion inhibitors. This underscores the compound's versatility and importance in synthetic and medicinal chemistry (Kobak & Akkurt, 2022).
Future Directions
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The scientific community is expected to bring about future developments based on the pattern and position of the substitution . The direct functionalization of this valuable scaffold is considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives , indicating potential future directions in this field.
properties
IUPAC Name |
imidazo[1,2-a]pyrazin-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBKNHARDDZKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545526 | |
Record name | (Imidazo[1,2-a]pyrazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrazin-3-ylmethanol | |
CAS RN |
106012-57-1 | |
Record name | Imidazo[1,2-a]pyrazine-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106012-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Imidazo[1,2-a]pyrazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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